3-Tert-butyl-4-hydroxyphenyl decanoate
Description
3-Tert-butyl-4-hydroxyphenyl decanoate is a phenolic ester featuring a tert-butyl-substituted hydroxyphenyl group linked to a decanoate (C10) aliphatic chain. Replacing the 3-phenylpropanoate group with a decanoate chain would yield a molecular formula approximating C20H30O2 (calculated molar mass ~302.45 g/mol). The tert-butyl group enhances steric hindrance and stability, while the decanoate chain increases lipophilicity, suggesting applications in polymer stabilization, antioxidants, or specialty chemicals.
Properties
Molecular Formula |
C20H32O3 |
|---|---|
Molecular Weight |
320.5 g/mol |
IUPAC Name |
(3-tert-butyl-4-hydroxyphenyl) decanoate |
InChI |
InChI=1S/C20H32O3/c1-5-6-7-8-9-10-11-12-19(22)23-16-13-14-18(21)17(15-16)20(2,3)4/h13-15,21H,5-12H2,1-4H3 |
InChI Key |
NYKVTFMSUJIROF-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC(=O)OC1=CC(=C(C=C1)O)C(C)(C)C |
Canonical SMILES |
CCCCCCCCCC(=O)OC1=CC(=C(C=C1)O)C(C)(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Comparisons
Table 1: Key Properties of 3-Tert-butyl-4-hydroxyphenyl Decanoate and Analogs
Key Differences and Implications
Ester Chain Length and Lipophilicity: The decanoate chain in this compound provides greater lipophilicity compared to shorter-chain analogs like 3-tert-butyl-4-hydroxyphenyl 3-phenylpropanoate. In contrast, ethyl decanoate’s shorter ethyl group and lack of bulky substituents make it more volatile, suitable for flavor industries .
Steric Effects and Reactivity: The tert-butyl group on the phenol ring introduces significant steric hindrance, reducing reactivity toward electrophilic substitution compared to unhindered phenols like 4-tert-butylphenol . This stability is advantageous in antioxidant applications.
Pharmaceutical vs. Industrial Applications: Testosterone Decanoate’s steroid backbone and decanoate ester facilitate slow release in pharmaceuticals . In contrast, this compound’s phenolic structure suggests non-pharmaceutical uses, such as UV stabilization in plastics.
Solubility and Safety: Like Testosterone Decanoate, this compound is expected to have negligible water solubility but high solubility in organic solvents.
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